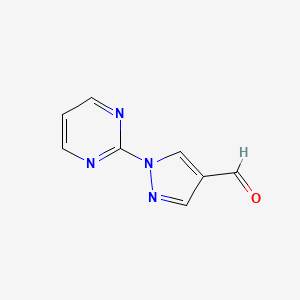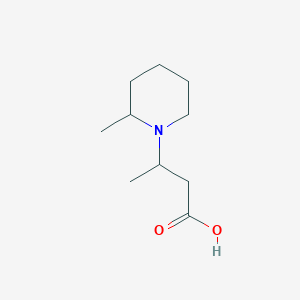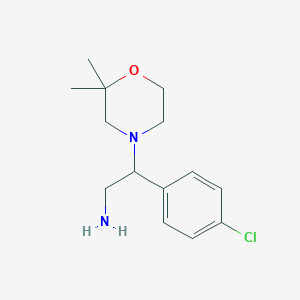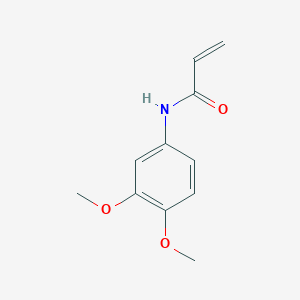
N-(3,4-dimethoxyphenyl)prop-2-enamide
Vue d'ensemble
Description
“N-(3,4-dimethoxyphenyl)prop-2-enamide” is a chemical compound with the molecular formula C11H13NO3 . It is a pearl white powder with a savoury aroma .
Molecular Structure Analysis
The molecular structure of “N-(3,4-dimethoxyphenyl)prop-2-enamide” consists of a prop-2-enamide group attached to a 3,4-dimethoxyphenyl group . The molecular weight is 207.23 .Physical And Chemical Properties Analysis
“N-(3,4-dimethoxyphenyl)prop-2-enamide” is a pearl white powder . It is practically insoluble in water but soluble in ethanol . The melting point is between 106-107 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which includes a moiety similar to N-(3,4-dimethoxyphenyl)prop-2-enamide, was synthesized and its crystal structure analyzed using X-ray diffraction. This research contributes to the understanding of the structural properties of related compounds (Prabhuswamy et al., 2016).
Antiviral Activity
- Zika Virus Inhibition : A study identified (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799), structurally related to N-(3,4-dimethoxyphenyl)prop-2-enamide, as a potent inhibitor of Zika virus replication. This compound functions by inhibiting the formation of the virus's replication compartments (Riva et al., 2021).
Enzyme Induction
- NQO1 Inducer Activity : Certain enaminone derivatives, including those with a 3,4-dimethoxyphenyl group, have been shown to weakly induce the cytoprotective enzyme NQO1. This activity is attributed to their electrophilic cyclohexenone functionality (Alsaid et al., 2015).
Chemical Synthesis
- One-Pot Reductive Cyclization : A compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, was synthesized using a one-pot reductive cyclization technique. This demonstrates the utility of 3,4-dimethoxyphenyl compounds in chemical synthesis (Bhaskar et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-4-11(13)12-8-5-6-9(14-2)10(7-8)15-3/h4-7H,1H2,2-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDHSPKJBNEXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol](/img/structure/B1418907.png)
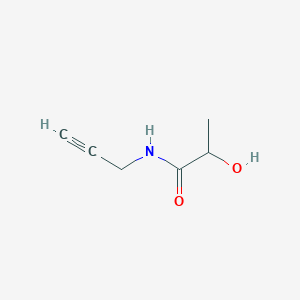
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
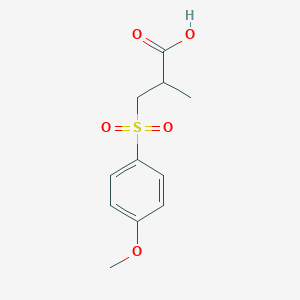
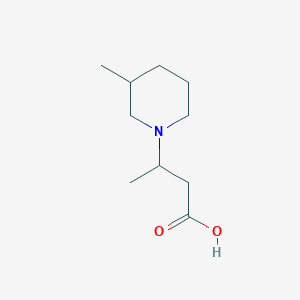
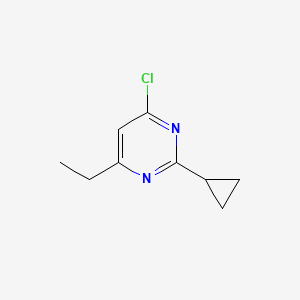
![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)

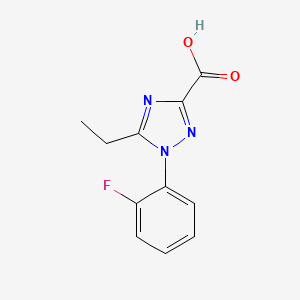
![2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1418921.png)
